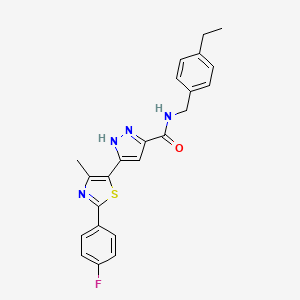![molecular formula C24H32BrN3O2 B14108472 4-bromo-N'-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide](/img/structure/B14108472.png)
4-bromo-N'-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[221]hept-2-ylidene}benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides This compound is characterized by its unique structure, which includes a bromine atom, a bicyclic heptane ring, and a piperidine moiety
Métodos De Preparación
The synthesis of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the piperidine moiety: This step involves the reaction of the bicyclic compound with 4-methylpiperidine under specific conditions to introduce the piperidine ring.
Formation of the benzohydrazide: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the benzohydrazide.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzohydrazide moiety.
Aplicaciones Científicas De Investigación
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry.
Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent. Studies may involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be exploited in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are typically elucidated through biochemical and molecular biology studies.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide stands out due to its unique structural features. Similar compounds include:
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound shares the bromine and benzamide moieties but lacks the bicyclic heptane and piperidine rings.
4-bromo-2-methylpyridine: This simpler compound contains the bromine and pyridine moieties but lacks the additional complexity of the bicyclic and piperidine structures.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound has a similar piperidine moiety but differs in the rest of its structure.
The uniqueness of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H32BrN3O2 |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
4-bromo-N-[(Z)-[1,7,7-trimethyl-4-(4-methylpiperidine-1-carbonyl)-2-bicyclo[2.2.1]heptanylidene]amino]benzamide |
InChI |
InChI=1S/C24H32BrN3O2/c1-16-9-13-28(14-10-16)21(30)24-12-11-23(4,22(24,2)3)19(15-24)26-27-20(29)17-5-7-18(25)8-6-17/h5-8,16H,9-15H2,1-4H3,(H,27,29)/b26-19- |
Clave InChI |
YGRMXTYHNVJECM-XHPQRKPJSA-N |
SMILES isomérico |
CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(/C(=N\NC(=O)C4=CC=C(C=C4)Br)/C3)C |
SMILES canónico |
CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=NNC(=O)C4=CC=C(C=C4)Br)C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


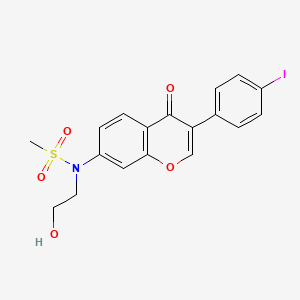
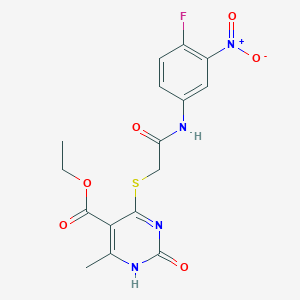
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108409.png)
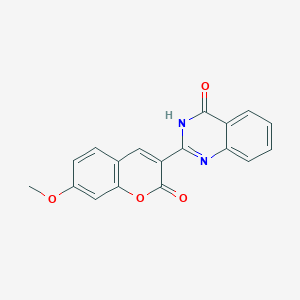
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14108417.png)
![7-Bromo-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108419.png)
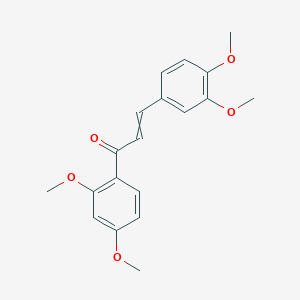

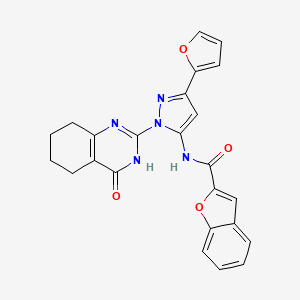
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108446.png)
![3-butyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108447.png)
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108450.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14108455.png)
